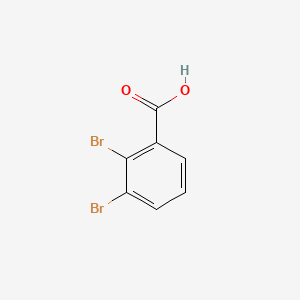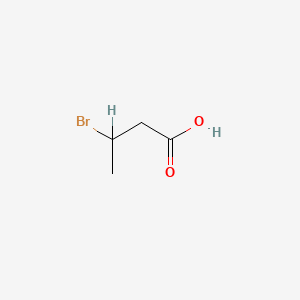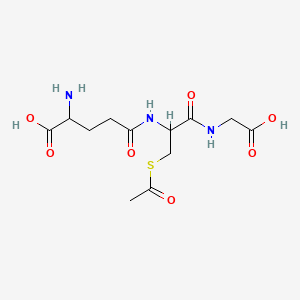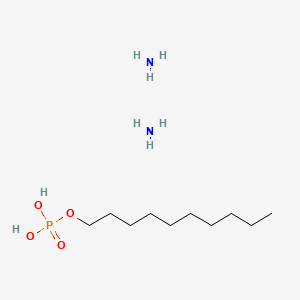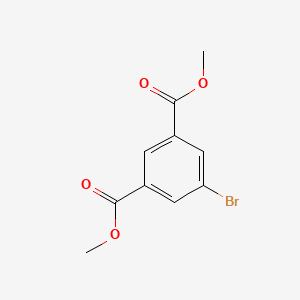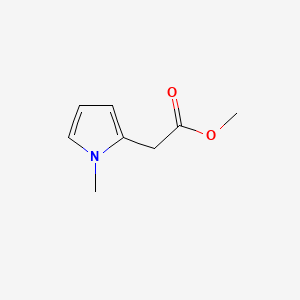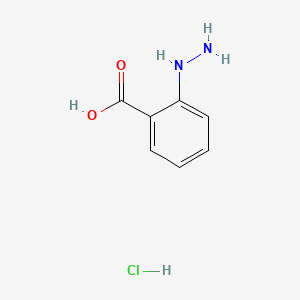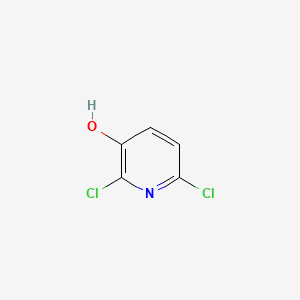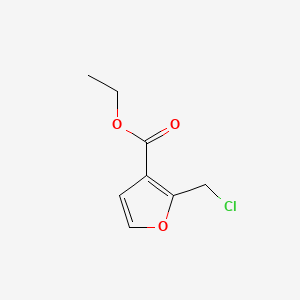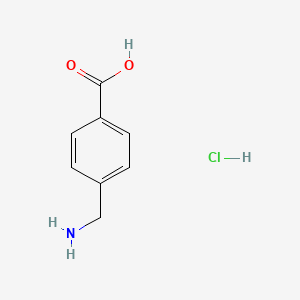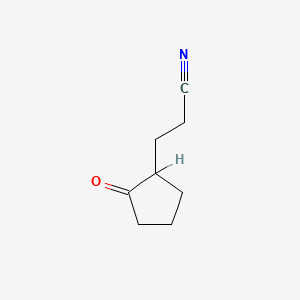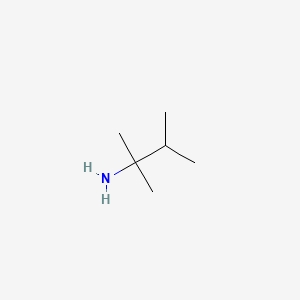
2,3-Dimethylbutan-2-amine
説明
2,3-Dimethylbutan-2-amine, also known as DMAA, is a synthetic drug. It is a clear colorless to very slightly yellow liquid . It is used to produce 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea and also used as pharmaceutical intermediates .
Synthesis Analysis
2,3-Dimethylbutan-2-amine is traditionally challenging to access. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylbutan-2-amine is C6H15N . The average mass is 101.190 Da and the monoisotopic mass is 101.120445 Da . The molecule contains a total of 24 bonds. There are 7 non-H bonds, 2 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, including 2,3-Dimethylbutan-2-amine, react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature .Physical And Chemical Properties Analysis
2,3-Dimethylbutan-2-amine has a density of 0.8±0.1 g/cm3 . Its boiling point is 104.5±0.0 °C at 760 mmHg . The vapour pressure is 30.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol . The flash point is 7.5±13.3 °C . The index of refraction is 1.420 . The molar refractivity is 33.3±0.3 cm3 . It has 1 H bond acceptor, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
1. Coordination Chemistry
In coordination chemistry, 2,3-Dimethylbutan-2-amine is utilized in forming complex cations with metals such as nickel. For instance, a study discusses the bis(2,3-dimethylbutane-2,3-diamine)nickel(II) complex exhibiting a square-planar geometry, highlighting its potential in coordination compounds and material science applications (Li, Zou, Xie, Wang, & Li, 2009).
2. Phase Change Studies
2,3-Dimethylbutane's crystalline phases and their transformation in response to temperature changes have been explored. Such studies are significant in understanding the thermodynamic properties of materials, potentially impacting material science and engineering (Adachi, Suga, & Seki, 1971).
3. Catalysis
This compound has been involved in studies related to catalysis. For example, research shows its conversion into 2,3-dimethylbutenes using bimetallic catalysts, which is crucial in the field of industrial chemistry and chemical engineering (Rougé et al., 2019).
4. Organic Synthesis
In organic synthesis, 2,3-Dimethylbutan-2-amine derivatives are used in various chemical reactions. A study demonstrates its application in synthesizing novel carbonitriles, showcasing its utility in developing new organic compounds (D’hooghe, Van Driessche, & Kimpe, 2009).
5. Material Science
This compound plays a role in understanding the molecular structures of complex ions, as seen in a study investigating the molecular structure of cobalt complexes with 2,3-dimethylbutane-2,3-diamine (Brunner, Ludi, Raselli, & Bürgi, 1996).
6. Biochemistry and Pharmacology
It is also relevant in biochemistry and pharmacology, where derivatives of 2,3-Dimethylbutan-2-amine have been studied for their effects on the cardiovascular system in rats (Chen, Qiu, & Wang, 2004).
Safety And Hazards
2,3-Dimethylbutan-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
特性
IUPAC Name |
2,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVPNRHJFZONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276851 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-2-amine | |
CAS RN |
4358-75-2 | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



